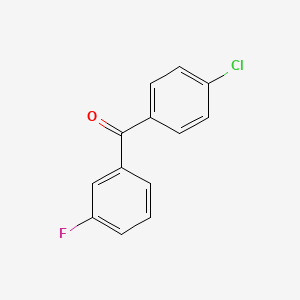

(4-Chlorophenyl)(3-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFXBQVRZOTUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550316 | |

| Record name | (4-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46698-36-6 | |

| Record name | (4-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 Chlorophenyl 3 Fluorophenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of (4-Chlorophenyl)(3-fluorophenyl)methanone are predicted to show distinct signals corresponding to each unique hydrogen and carbon atom in the molecule. The precise chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each nucleus, which is modulated by the electronegative halogen substituents and the carbonyl group.

While specific experimental data for this compound is not prevalent in the available literature, the expected chemical shifts can be reliably predicted by examining closely related, well-characterized analogs such as (4-Chlorophenyl)(4-fluorophenyl)methanone and (3-Chlorophenyl)(4-chlorophenyl)methanone. rsc.org

¹H NMR: The aromatic region (typically 7.0-8.0 ppm) would display a complex series of multiplets. The protons on the 4-chlorophenyl ring are expected to appear as two doublets, characteristic of a para-substituted system. The protons on the 3-fluorophenyl ring would exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

¹³C NMR: The spectrum would show a signal for the carbonyl carbon (C=O) in the downfield region (around 194-196 ppm). rsc.org The aromatic carbons would resonate between 115 and 140 ppm. The carbon atoms directly bonded to fluorine will show a large coupling constant (¹JCF), which is a characteristic feature. Electronegative atoms like chlorine and fluorine cause a downfield shift (deshielding) for the carbon atom to which they are attached. udel.eduoregonstate.edu

Predicted NMR Data for this compound based on Analogs

This interactive table provides predicted chemical shift ranges based on data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Influences |

| ¹³C | Carbonyl (C=O) | 193.0 - 195.0 | Ketone functional group |

| ¹³C | C-Cl (4-position) | 138.0 - 140.0 | Electronegative Cl |

| ¹³C | C-F (3'-position) | 162.0 - 165.0 (d, ¹JCF ≈ 250 Hz) | Electronegative F, large C-F coupling |

| ¹³C | Other Aromatic C | 115.0 - 136.0 | Position relative to substituents |

| ¹H | Aromatic H's | 7.20 - 7.90 | Complex multiplets due to H-H and H-F coupling |

Note: 'd' denotes a doublet. Predicted values are based on data for similar substituted benzophenones. rsc.org

Two-Dimensional (2D) NMR Techniques for Connectivity Elucidation

To unambiguously assign the signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), typically those separated by two or three bonds. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons within each of the two distinct aromatic rings, allowing for the establishment of their individual spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comresearchgate.net By linking the assigned proton signals to their corresponding carbon signals, HSQC provides a definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Conformational Analysis of Substituted Benzophenones via NMR

Substituted benzophenones are not planar molecules due to steric hindrance between the ortho-protons of the two phenyl rings. This leads to rotation around the aryl-carbonyl (Ar-C=O) single bonds, resulting in a non-planar, twisted conformation. NMR spectroscopy can be used to study these conformational preferences in solution. mdpi.comacs.org

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Mechanisms of Aryl Ketones

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. youtube.com Diaryl ketones exhibit characteristic fragmentation pathways, primarily involving cleavage of the bonds adjacent to the carbonyl group (α-cleavage). nih.govacs.orglibretexts.org

For this compound, the molecular ion (M⁺˙) would be observed. The most significant fragmentation pathway involves the formation of two primary acylium ions: the 4-chlorobenzoyl cation and the 3-fluorobenzoyl cation. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic M and M+2 peaks for any fragment containing the chlorine atom. miamioh.edu

Predicted Major EI-MS Fragments for this compound

This interactive table outlines the expected fragmentation patterns and corresponding mass-to-charge ratios.

| Fragment Ion | Structure | m/z (mass-to-charge ratio) | Formation Pathway |

| Molecular Ion | [C₁₃H₈ClFO]⁺˙ | 234/236 | Ionization of the parent molecule |

| 4-Chlorobenzoyl Cation | [C₇H₄ClO]⁺ | 139/141 | α-cleavage, loss of C₆H₄F radical |

| 3-Fluorobenzoyl Cation | [C₇H₄FO]⁺ | 123 | α-cleavage, loss of C₆H₄Cl radical |

| 4-Chlorophenyl Cation | [C₆H₄Cl]⁺ | 111/113 | Loss of CO from 4-chlorobenzoyl cation |

| 3-Fluorophenyl Cation | [C₆H₄F]⁺ | 95 | Loss of CO from 3-fluorobenzoyl cation |

The m/z values reflect the most abundant isotopes. The presence of both 139/141 peaks is a strong indicator of a chlorine-containing fragment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution MS provides nominal masses, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. ub.edu For this compound, HRMS would be used to confirm its elemental composition of C₁₃H₈ClFO by matching the experimentally measured exact mass to the theoretically calculated value.

Calculated Exact Mass of C₁₃H₈³⁵ClFO: 234.02475 g/mol

An experimental HRMS measurement matching this value would provide unambiguous confirmation of the compound's molecular formula.

Application of MS in Mechanistic Studies, including Supramolecular Assemblies

Mass spectrometry (MS) is a powerful tool for elucidating reaction mechanisms and studying the formation of non-covalently bound supramolecular assemblies. While specific studies on the use of this compound in detailed mechanistic or supramolecular investigations are not extensively documented in the public domain, the fragmentation behavior of aromatic ketones provides a basis for predicting its mass spectrometric profile.

In electron impact ionization (EI-MS), diarylmethanones typically undergo characteristic fragmentation patterns. The molecular ion peak (M+) for this compound would be expected and generally strong. miamioh.edu A primary fragmentation pathway involves the cleavage of the bond between a carbonyl group and one of the phenyl rings (α-cleavage), leading to the formation of acylium ions. miamioh.edulibretexts.org For this specific compound, two primary acylium ions could be expected: the 4-chlorobenzoyl cation and the 3-fluorobenzoyl cation. The relative abundance of these fragments would depend on the relative stability of the resulting ions and radicals.

The study of supramolecular assemblies often utilizes soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to observe non-covalent complexes in the gas phase. nih.govthieme-connect.de These methods could be employed to investigate the formation of host-guest complexes or self-assembled structures involving this compound. The dynamic nature of these assemblies, including their formation and ligand exchange, can be monitored, providing insights into their stability and the forces governing their association. nih.gov The formation of such assemblies is often driven by non-covalent interactions, which can be influenced by the halogen substituents on the phenyl rings.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

| [M]+ | C₁₃H₈ClFO | 234.0 |

| [M-Cl]+ | C₁₃H₈FO | 199.0 |

| [M-F]+ | C₁₃H₈ClO | 215.0 |

| [C₇H₄ClO]+ | 4-chlorobenzoyl cation | 139.0 |

| [C₇H₄FO]+ | 3-fluorobenzoyl cation | 123.0 |

| [C₆H₄Cl]+ | 4-chlorophenyl cation | 111.0 |

| [C₆H₄F]+ | 3-fluorophenyl cation | 95.0 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the crystal lattice of its analogues, molecules are often linked by various intermolecular interactions, such as hydrogen bonds (if suitable functional groups are present) and weaker C-H···O or C-H···π interactions. researchgate.netnih.gov For this compound, one would anticipate that halogen bonding (C-Cl···O or C-F···O) and π-π stacking interactions could play a significant role in the crystal packing. The presence of both chlorine and fluorine atoms introduces the possibility of complex intermolecular halogen-halogen or halogen-π interactions.

Table 2: Crystallographic Data for an Analogue Compound, (4-chlorophenyl)(4-hydroxyphenyl)methanone researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₉ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.134(2) |

| b (Å) | 9.876(2) |

| c (Å) | 11.234(2) |

| β (°) | 108.34(3) |

| V (ų) | 1067.9(4) |

| Z | 4 |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules, providing information about bonding, functional groups, and electronic structure.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. For this compound, the most prominent feature in its IR spectrum would be the carbonyl (C=O) stretching vibration. tandfonline.comresearchgate.net In substituted benzophenones, the position of the C=O stretching band is sensitive to the electronic effects of the substituents on the phenyl rings. tandfonline.comtandfonline.com Electron-withdrawing groups, such as chlorine and fluorine, generally increase the C=O stretching frequency compared to unsubstituted benzophenone (B1666685) due to an inductive effect that strengthens the carbonyl bond. The presence of these halogens on both rings is expected to result in a C=O stretching frequency in the range of 1660-1680 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch | Carbonyl | 1660 - 1680 |

| C-F Stretch | Aryl-Fluorine | 1250 - 1000 |

| C-Cl Stretch | Aryl-Chlorine | 850 - 550 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions. researchgate.netshu.ac.uk

The π→π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically intense and occur at shorter wavelengths (higher energy). The n→π* transitions involve the promotion of a non-bonding electron (from the lone pair of the carbonyl oxygen) to an antibonding π* orbital. These transitions are generally less intense and occur at longer wavelengths (lower energy) compared to π→π* transitions. shu.ac.uk

The presence of the halogen substituents on the phenyl rings can influence the position and intensity of these absorption bands. Halogens can act as auxochromes, causing a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and potentially increasing the intensity of the absorption. The solvent in which the spectrum is recorded can also affect the positions of the absorption bands, particularly the n→π* transition. researchgate.net

Table 4: Expected Electronic Transitions for this compound

| Transition | Description | Expected Wavelength Range (nm) |

| π→π | Electron promotion from a π bonding orbital to a π antibonding orbital. | 200 - 300 |

| n→π | Electron promotion from a non-bonding orbital (on carbonyl oxygen) to a π antibonding orbital. | 300 - 350 |

Computational and Theoretical Modeling of 4 Chlorophenyl 3 Fluorophenyl Methanone Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic properties and reactivity of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and other electronic parameters, providing a detailed picture of chemical processes. For substituted benzophenones like (4-Chlorophenyl)(3-fluorophenyl)methanone, DFT is particularly useful in understanding how the halogen substituents influence the molecule's reactivity.

Mechanistic Investigations of Reaction Pathways

DFT calculations are instrumental in mapping the potential energy surface of a reaction, thereby elucidating the step-by-step mechanism. For this compound, a key reaction of interest is nucleophilic addition to the carbonyl carbon. The electron-withdrawing nature of the chlorine and fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by nucleophiles such as hydride reagents or Grignard reagents. acs.orgyoutube.comlibretexts.orgchemguide.co.uk

A common reaction, the reduction of the ketone to a secondary alcohol using a hydride source like sodium borohydride (B1222165), can be modeled using DFT. libretexts.orgchemguide.co.uk The calculations would typically involve optimizing the geometries of the reactant (ketone and hydride), the transition state, and the product (alkoxide intermediate). The reaction is generally understood to proceed via the transfer of a hydride ion to the carbonyl carbon. libretexts.org DFT studies on similar ketone reductions have confirmed a concerted mechanism where the hydride attacks the carbonyl carbon while a proton is transferred to the carbonyl oxygen, often from the solvent or another proton source. nih.gov

For instance, in a hypothetical reaction with a nucleophile (Nu-), the pathway can be modeled to understand the energetics of the process.

Table 1: Hypothetical Reaction Profile for Nucleophilic Addition to this compound

| Step | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu- | 0.0 |

| Transition State | Formation of the C-Nu bond and breaking of the C=O π-bond. | +12.5 |

| Intermediate | Tetrahedral alkoxide intermediate. | -8.2 |

| Product | Protonated alcohol product (after workup). | -20.7 |

| Note: These values are representative and would be calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). |

Transition State Characterization and Reaction Barrier Calculations

A critical aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations can precisely locate the TS geometry and its energy. The activation energy, or reaction barrier, is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. confex.comresearchgate.net

For the nucleophilic addition to this compound, the transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O pi bond. Vibrational frequency analysis is performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com The magnitude of the activation barrier is influenced by both electronic and steric factors. The electron-withdrawing halogen substituents are expected to stabilize the transition state by delocalizing the developing negative charge on the oxygen atom, thereby lowering the activation barrier compared to unsubstituted benzophenone (B1666685). semanticscholar.org

Table 2: Calculated Activation Barriers for Nucleophilic Addition to Substituted Benzophenones

| Reactant | Nucleophile | Activation Energy (ΔG‡, kcal/mol) |

| Benzophenone | BH4- | 15.8 |

| (4-Chlorophenyl)(phenyl)methanone | BH4- | 14.2 |

| This compound | BH4- | 13.5 (Estimated) |

| Note: The values for benzophenone and its monochloro-derivative are illustrative from general findings. The value for the title compound is an educated estimate based on the expected electronic effects of the substituents. These values are typically calculated using DFT at a high level of theory. |

Prediction of Regioselectivity and Stereoselectivity

While the reaction at the carbonyl carbon of this compound does not involve regioselectivity in the traditional sense of multiple reaction sites on a ring, computational methods are crucial for predicting regioselectivity in other contexts, such as electrophilic aromatic substitution on the phenyl rings. rsc.orgnih.gov

Stereoselectivity, however, is highly relevant, especially when the ketone is prochiral or when a chiral nucleophile is used. The two faces of the carbonyl plane (re and si) are diastereotopic. The addition of a nucleophile can preferentially occur from one face over the other, leading to an excess of one enantiomer of the resulting alcohol. DFT can be used to model the transition states for attack from each face. The difference in the activation energies for the two pathways determines the enantiomeric excess of the product. nih.govrsc.orgemich.edu Even small energy differences (less than 1 kcal/mol) can lead to significant stereoselectivity. academie-sciences.fr The stereochemical outcome is often governed by steric interactions between the substituents on the ketone and the incoming nucleophile. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Sampling

MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory of how the molecule moves and changes shape. mdpi.com By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature, one can observe the different accessible conformations and their relative populations. For substituted benzophenones, the twist angles of the phenyl rings are of particular interest as they influence the molecule's electronic properties and its ability to pack in a crystal lattice. nih.govresearchgate.net Studies on similar halogenated benzophenones have shown that the preferred conformation is a balance between steric hindrance of the ortho hydrogens (and other substituents) and the electronic stabilization from conjugation between the phenyl rings and the carbonyl group. sci-hub.se For this compound, the presence of the halogen atoms will influence the preferred dihedral angles.

Table 3: Representative Dihedral Angles for Substituted Benzophenones from MD Simulations

| Compound | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

| Benzophenone | ~54 | ~54 |

| 4,4'-Dichlorobenzophenone | ~56 | ~56 |

| This compound | 50-60 (Estimated) | 50-60 (Estimated) |

| Note: The dihedral angles represent the twist of each phenyl ring relative to the plane of the carbonyl group. The values for the title compound are estimated based on data for similar substituted benzophenones. |

Advanced Computational Analyses

Beyond standard DFT and MD methods, more advanced computational techniques can provide deeper insights into the reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. ed.ac.uknih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy and spatial distribution of these orbitals are critical for understanding chemical reactions.

For this compound, the LUMO is of primary importance for nucleophilic attack. DFT calculations can provide detailed information about the energy and shape of the LUMO. nih.govxisdxjxsu.asia The LUMO is expected to be localized primarily on the carbonyl group, with a large coefficient on the carbonyl carbon atom. This indicates that the carbonyl carbon is the most electrophilic site in the molecule and the primary target for nucleophiles. The electron-withdrawing chlorine and fluorine atoms will lower the energy of the LUMO, making the molecule more reactive towards nucleophiles compared to unsubstituted benzophenone. nih.gov The HOMO-LUMO energy gap is also an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Table 4: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzophenone | -6.52 | -1.89 | 4.63 |

| (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | -6.98 nih.gov | -2.45 nih.gov | 4.53 nih.gov |

| This compound | -6.85 (Estimated) | -2.20 (Estimated) | 4.65 (Estimated) |

| Note: The values for benzophenone are typical literature values. The values for the prop-2-en-1-one derivative are from a published study. nih.gov The values for the title compound are estimated based on the expected electronic effects of the substituents. |

Noncovalent Interaction (NCI) Analysis in Supramolecular Assemblies

The supramolecular architecture of this compound in the solid state is governed by a variety of noncovalent interactions (NCIs). Computational methods, particularly Noncovalent Interaction (NCI) analysis based on the Reduced Density Gradient (RDG), are instrumental in visualizing and understanding these weak forces that dictate crystal packing. mdpi.com While specific experimental crystallographic data for this exact compound is not detailed here, theoretical modeling based on analogous halogenated benzophenones allows for a robust prediction of the key interactions at play.

The primary noncovalent interactions expected to define the supramolecular assembly of this compound include halogen bonds, hydrogen bonds (specifically C-H···O and C-H···F interactions), and π-π stacking. The NCI method identifies these interactions by plotting the RDG against the electron density (ρ), revealing large, low-density spikes that correspond to noncovalent contacts.

Halogen Bonding (C-Cl···O and C-Cl···F): The chlorine atom at the 4-position is a potential halogen bond donor. This arises from the presence of a "σ-hole," an electropositive region on the halogen atom opposite the C-Cl covalent bond. chemrxiv.org This positive region can interact favorably with electronegative sites on adjacent molecules, such as the carbonyl oxygen or the fluorine atom. beilstein-journals.orgmdpi.com The strength and directionality of these interactions are critical in forming extended molecular networks. mdpi.com Computational studies on halogenated bipyridines show that interactions of halogens with surrounding atoms are frequent and play a significant role in the crystal structure. researchgate.net

Hydrogen Bonding: Although lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in a network of weak C-H···O and C-H···F hydrogen bonds. Aromatic C-H groups can act as weak donors, interacting with the electronegative carbonyl oxygen and the fluorine atom on neighboring molecules. The carbonyl oxygen, with its lone pairs of electrons, is a particularly effective hydrogen bond acceptor. Studies on other organic molecules have shown that C–H⋯O interactions can act as steric shields, influencing molecular conformation and reactivity. nih.gov The fluorine atom, while a weaker hydrogen bond acceptor than oxygen, can also participate in these stabilizing contacts. nih.gov

The interplay of these various noncovalent forces results in a complex, three-dimensional supramolecular assembly. The specific geometry and strength of these interactions determine the crystal packing efficiency and the macroscopic properties of the solid material.

Table 1: Predicted Noncovalent Interactions in this compound Assemblies

| Interaction Type | Donor | Acceptor | Description |

| Halogen Bond | C4-Cl (σ-hole) | C=O (Oxygen) | An electropositive region on the chlorine atom interacts with the lone pair electrons of the carbonyl oxygen. |

| Halogen Bond | C4-Cl (σ-hole) | C3'-F (Fluorine) | The chlorine's σ-hole interacts with the electronegative fluorine atom of a neighboring molecule. |

| Weak Hydrogen Bond | Aromatic C-H | C=O (Oxygen) | Aromatic protons form weak hydrogen bonds with the highly electronegative carbonyl oxygen. |

| Weak Hydrogen Bond | Aromatic C-H | C3'-F (Fluorine) | Aromatic protons engage in weak hydrogen bonding with the fluorine substituent. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Face-to-face or offset stacking of the aromatic rings, driven by electrostatic and dispersion forces. |

Exploration of Research Applications for 4 Chlorophenyl 3 Fluorophenyl Methanone and Its Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The diaryl ketone framework, particularly the (4-Chlorophenyl)(3-fluorophenyl)methanone structure, serves as a versatile backbone in the design and synthesis of novel bioactive molecules. Its utility spans from acting as a foundational scaffold to forming the basis of targeted enzyme inhibitors and receptor ligands.

Role as a Privileged Scaffold in Bioactive Compounds

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Diaryl ketones are recognized as such scaffolds and are valuable building blocks in the synthesis of a wide variety of complex chemical compounds. researchgate.net The specific arrangement of the two aryl rings connected by a ketone linker in this compound offers a three-dimensional structure that can be chemically modified to interact with a diverse range of biological macromolecules. The benzophenone (B1666685) nucleus is considered essential in defining the quantitative structure-activity relationships of these systems. researchgate.net This adaptability allows chemists to generate libraries of compounds with varied biological activities, accelerating the discovery of new therapeutic agents.

Development of Enzyme Inhibitors and Receptor Ligands

The (4-chlorophenyl) moiety is a key feature in several synthetic compounds designed to interact with specific enzymes and receptors. For instance, derivatives incorporating this group have been synthesized to target critical cellular signaling pathways implicated in cancer.

A notable example is the development of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. These compounds have been identified as potent inhibitors of the enzyme AKT2 (also known as PKBβ), a serine/threonine kinase that is a central node in cell survival and proliferation pathways. dundee.ac.uk The inhibition of AKT signaling is a major focus in the development of novel cancer therapeutics. dundee.ac.uk

Table 1: Examples of Enzyme Inhibition by (4-Chlorophenyl)-Containing Derivatives

| Compound Class | Target Enzyme | Therapeutic Area | Reference |

|---|

Anticancer and Antileishmanial Agent Research

Anticancer Research

Building on their role as enzyme inhibitors, derivatives of the (4-chlorophenyl)pyrazolone scaffold have demonstrated direct anticancer activity. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit the growth of glioblastoma, an aggressive form of brain cancer. dundee.ac.uk

One compound from this series, designated 4j , showed promising inhibitory effects on primary patient-derived glioblastoma cells in both 2D cultures and 3D neurosphere models, which more closely mimic the tumor's natural environment. dundee.ac.uk Importantly, this compound was found to be significantly less cytotoxic to non-cancerous cells, suggesting a favorable therapeutic window. dundee.ac.uk

Table 2: Anticancer Activity of a Representative Pyrano[2,3-c]pyrazole Derivative

| Compound | Cancer Type | Key Finding | Reference |

|---|

Antileishmanial Research

Leishmaniasis is a parasitic disease for which new treatments are needed. While organic compounds from "click chemistry" have shown a broad spectrum of biological activities against various pathogens, the specific application of this compound derivatives in antileishmanial drug discovery is not extensively documented in current research literature. nih.gov The search for novel antileishmanial agents is active, with research exploring various classes of compounds, including synthetic phospholipids (B1166683) like miltefosine, which was originally developed as an anticancer drug. nih.gov However, a direct and established line of research connecting the this compound scaffold to potent antileishmanial activity has yet to be prominently reported.

Modulation of Biological Pathways via Diaryl Ketone Analogues

The therapeutic effects of these compounds are often achieved by modulating key biological pathways. As mentioned, the anti-glioma activity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles stems from their ability to inhibit the AKT kinase. dundee.ac.uk The AKT signaling pathway is a crucial regulator of cell metabolism, survival, and proliferation, and its dysregulation is a hallmark of many cancers, including glioma. dundee.ac.uk By inhibiting AKT2, these compounds can disrupt the oncogenic signaling that drives tumor growth and survival, highlighting a clear mechanism for their anticancer effects. dundee.ac.uk

Design of Nitrogenous Heterocycles as Precursors

The this compound scaffold and its close relatives are important precursors for synthesizing more complex nitrogen-containing heterocyclic compounds. Nitrogen heterocycles are of immense interest in medicinal chemistry, as they are core structures in a vast number of pharmaceuticals. nih.gov

For example, a general and efficient procedure for synthesizing the pyrano[2,3-c]pyrazole system involves a multi-component reaction using 1-(4-chlorophenyl)-3-methyl-5-pyrazolone as a key starting material, along with an appropriate aldehyde and malononitrile. dundee.ac.uk This demonstrates how the relatively simple chlorophenyl-pyrazolone structure can be elaborated into a more complex, biologically active heterocyclic system. The development of synthetic strategies for fluorinated nitrogen heterocycles is an active area of research aimed at creating new drug scaffolds with improved metabolic stability and bioavailability. researchgate.net

Contributions to Materials Science

While the primary research focus for this compound and its derivatives has been in medicinal chemistry, the fundamental photophysical properties of the diaryl ketone class suggest potential applications in materials science. Diaryl ketones are known to be efficient triplet photosensitizers. researchgate.net

Upon photo-excitation, these molecules can absorb light and transition to a long-lived excited triplet state. researchgate.net This property makes them valuable as photoactivators in various chemical processes. For example, they can be used to initiate polymerization reactions or to drive specific chemical transformations through hydrogen abstraction or energy transfer mechanisms. researchgate.net While specific applications of this compound itself in materials like polymers or organic electronics are not yet widely established, the inherent photophysical characteristics of its diaryl ketone core represent a foundation for future research in the development of photoactive materials. researchgate.netacs.org

Design of Organic Semiconductors for Optoelectronic Devices (e.g., OLEDs)

The rigid structure and tunable electronic characteristics of diaryl ketones make them promising candidates for designing host materials in phosphorescent organic light-emitting diodes (PhOLEDs). In PhOLEDs, the host material constitutes the emissive layer matrix and plays a crucial role in facilitating efficient energy transfer to the phosphorescent guest dopants.

Research has demonstrated that diaryl ketone derivatives can be incorporated into more complex molecular architectures to create effective host materials. For instance, novel heterocyclic hosts based on diaryl ketone-tethered 1,5-diazocines have been designed and synthesized for PhOLED applications. researcher.life In these systems, the diaryl ketone unit is instrumental in achieving the required photophysical properties. The triplet energy of the host material is a critical parameter that must be higher than that of the phosphorescent guest to ensure efficient energy transfer and prevent back-energy transfer. The inherent photophysical properties of diaryl ketones, which possess relatively high-energy triplet states, are advantageous in this context. eurekaselect.comresearchgate.net

| Host Material Code | Diaryl Ketone Moiety | External Quantum Efficiency (EQE) in PhOLED | Reference |

| TBN | Naphthyl Ketone | 1.5% | researcher.life |

| TBP | Phenanthryl Ketone | 1.9% | researcher.life |

| TBA | Anthryl Ketone | (Not specified as efficient) | researcher.life |

This table illustrates how modifying the diaryl ketone component within a larger molecular structure impacts device performance.

The substitution on the phenyl rings of a compound like this compound can influence the material's charge transport properties and morphological stability in thin films, which are vital for the operational lifetime and efficiency of OLED devices. The electron-withdrawing nature of the halogen substituents can affect the frontier molecular orbital energy levels (HOMO and LUMO), thereby influencing charge injection and transport balance within the device.

Development of Photoinitiators and Photochemical Process Enhancers

Diaryl ketones are a well-established class of Type II photoinitiators, widely used to trigger photopolymerization reactions upon exposure to UV or visible light. researchgate.net Their function hinges on their efficient intersystem crossing to a long-lived triplet excited state upon photoexcitation. eurekaselect.comresearchgate.net This triplet state is a powerful hydrogen abstractor and can initiate radical polymerization by abstracting a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine.

The general mechanism for a diaryl ketone (Ar₂C=O) acting as a photoinitiator in the presence of a hydrogen donor (R-H) is as follows:

Photoexcitation: Ar₂C=O + hν → ¹(Ar₂C=O)*

Intersystem Crossing (ISC): ¹(Ar₂C=O)* → ³(Ar₂C=O)*

Hydrogen Abstraction: ³(Ar₂C=O)* + R-H → Ar₂Ċ-OH + R•

The resulting radical (R•) can then initiate the polymerization of monomers. The efficiency of diaryl ketones as photoinitiators is attributed to the high quantum yield of their triplet state formation. researchgate.net The specific absorption wavelength can be tuned by modifying the substituents on the aromatic rings. For instance, compounds like this compound are expected to absorb in the UV region, making them suitable for applications cured with UV light sources.

Recent research has focused on developing novel ketone-based dyes and structures that can act as photoinitiators under visible light, particularly with the advent of LED light sources. researchgate.netacs.org These efforts often involve extending the π-conjugation of the diaryl ketone system to shift the absorption to longer wavelengths. acs.org Furthermore, diaryl ketones can act as photosensitizers, transferring their triplet energy to other molecules, thereby initiating different photochemical processes beyond polymerization. eurekaselect.com This energy transfer mechanism is fundamental to their role as photochemical process enhancers.

Polymer Chemistry and Photostabilization

Beyond initiating polymerization, diaryl ketone derivatives have applications in polymer chemistry related to photostabilization. While they are potent photoinitiators, their strong UV absorption can also be harnessed to protect polymers from photodegradation. Benzophenones, the parent class of this compound, are classic examples of UV absorbers used as photostabilizers in plastics and coatings.

The mechanism of photostabilization involves the absorption of harmful UV radiation by the diaryl ketone molecule, which is then dissipated as heat through non-radiative decay pathways, preventing the energy from breaking chemical bonds within the polymer matrix. The efficiency of this process relies on the rapid and efficient deactivation of the excited state without undergoing permanent chemical change or generating reactive species that could harm the polymer.

The use of diaryl ketones in polymer chemistry is a dual-edged sword. When combined with a hydrogen donor, they initiate polymerization. researchgate.net In the absence of such a co-initiator and embedded within a polymer matrix, they can function as stabilizers. The specific formulation and intended application dictate their role. The halogen substituents in this compound can enhance its compatibility with certain polymer systems and may influence its long-term stability and performance as a photostabilizer.

Supramolecular Chemistry and Host-Guest Systems

The study of diaryl ketones within supramolecular assemblies provides a fascinating glimpse into how confinement can modulate photochemical behavior and catalytic activity. These non-covalent systems offer organized, nano-scale environments that can influence reaction pathways in ways not possible in bulk solution. oaepublish.com

Assembly of Diaryl Ketones in Confined Environments

Diaryl ketones can act as guest molecules, becoming encapsulated within the well-defined cavities of larger host molecules, such as cyclodextrins or self-assembled capsules like pyrogallol (B1678534) nih.govarenes. oaepublish.comresearchgate.net The assembly is driven by a combination of weak intermolecular forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. oaepublish.com

The confinement within a host cavity imposes significant steric constraints on the guest molecule. This can lead to:

Pre-organization of Reactants: The host can hold the diaryl ketone guest in a specific orientation, influencing its reactivity with other molecules. oaepublish.com

Substrate Selectivity: The size and shape of the host's cavity can determine which molecules can enter and interact with the encapsulated diaryl ketone, leading to high substrate selectivity. oaepublish.comresearchgate.net

Altered Photophysical Properties: The microenvironment inside the host cavity is different from that of a bulk solvent, which can alter the photophysical properties of the guest diaryl ketone, such as the lifetime and energy of its excited states. oaepublish.com

For example, studies with pyrogallol nih.govarene capsules have shown that the choice of solvent is critical. In a competitive solvent like chloroform, the solvent itself occupies the capsule's cavity, preventing guest encapsulation. However, in a non-competitive solvent like benzene (B151609), guest molecules can be encapsulated, and reactions can proceed within the confined space. researchgate.net

Investigation of Photoinduced Processes within Supramolecular Architectures

Placing a photoactive molecule like this compound inside a supramolecular host can dramatically influence the outcome of photochemical reactions. The confined environment of the host can steer a reaction towards a specific pathway, often leading to enhanced efficiency and selectivity. oaepublish.com

Key effects observed for photoinduced processes in these systems include:

Rate Acceleration: Reactions can be significantly faster within a host cavity compared to the bulk solution due to the high effective concentration of reactants and stabilization of the transition state. oaepublish.com

Product Selectivity: The steric constraints of the host can favor the formation of one specific product isomer over others. For example, confinement can control the stereochemistry of cycloaddition reactions. researchgate.net

Chiral Induction: If a chiral supramolecular host is used, it can induce enantioselectivity in photochemical reactions involving an achiral guest like a diaryl ketone, leading to the formation of chiral products. oaepublish.com This is a major area of research in asymmetric photocatalysis.

The host-guest interactions in the ground state pre-organize the system, which complements the weak and transient interactions that govern the excited-state processes, thereby enabling precise control over the photochemical event. oaepublish.com

Supramolecular Catalysis and Mechanistic Insights

Supramolecular assemblies can act as catalysts, where the host cavity serves as a nanoreactor. oaepublish.com Diaryl ketones can participate in these systems either as the substrate or as an encapsulated photocatalyst. The confinement provides a unique chemical environment that can stabilize reactive intermediates or transition states, leading to efficient catalysis. researchgate.net

Mechanistic insights gained from these systems are profound. By studying reactions in these well-defined environments, researchers can better understand the fundamental steps of catalytic cycles. For example, the encapsulation of reactive species can prevent side reactions, allowing for the clear observation of the primary reaction pathway. Furthermore, the distinct environment inside the capsule can lead to different product selectivities compared to the reaction in bulk solution, providing clues about the transition state geometry. researchgate.net

Recent advances have also merged photoredox catalysis with organocatalysis, where diaryl ketones can be used to generate radical species via single-electron transfer. nih.gov When such a process is conducted within a supramolecular host, the potential for controlling the reaction pathway and selectivity is further enhanced, offering a powerful strategy for developing novel catalytic systems.

Catalytic Applications and Mechanisms

The benzophenone scaffold, including this compound and its derivatives, serves as a versatile platform in the development of catalytic systems. These compounds are utilized in a range of applications, from mediating complex organic transformations to initiating polymerization reactions, driven by their unique photochemical and electronic properties. Their utility spans organocatalysis, metal-catalyzed reactions, and radical initiation systems, often contributing to more sustainable and efficient synthetic methodologies.

Organocatalysis and Metal-Catalyzed Transformations

Derivatives of this compound are integral to both metal-free organocatalytic reactions and transition metal-catalyzed cross-coupling processes. Their structural framework can be tailored to influence reaction selectivity and efficiency.

In the realm of organocatalysis, benzophenone derivatives are key components in constructing complex molecular architectures. For instance, eco-friendly methods have been developed for the selective synthesis of functionalized 2-hydroxybenzophenone (B104022) frameworks using organocatalysts. rsc.org These reactions, which can be performed in green solvents like ethanol, proceed through cascade benzannulations such as [3 + 3] and [4 + 2] cycloadditions, demonstrating high functional-group tolerance and operational simplicity. rsc.org Furthermore, chiral Brønsted acids have been employed as organocatalysts to achieve atroposelective synthesis, such as the amination of biaryl compounds, yielding axially chiral products with excellent enantioselectivities. beilstein-journals.org N-heterocyclic carbenes (NHCs) also serve as potent organocatalysts for reactions involving benzophenone-related structures, including the atroposelective deracemization of biaryl hydroxy aldehydes to form axially chiral benzonitriles. beilstein-journals.org

Transition metal-catalyzed reactions represent a cornerstone of modern organic synthesis, and benzophenone derivatives are often employed as starting materials or are the products of such transformations. beilstein-journals.org Palladium-catalyzed cross-coupling reactions are particularly prominent. acs.org A common mechanistic pathway for these reactions involves three key steps: oxidative addition of the catalyst (e.g., a Pd(0) species) to an aryl halide, transmetalation with a second coupling partner, and reductive elimination to form the final product and regenerate the catalyst. acs.orgwikipedia.org For example, non-symmetric benzophenone derivatives can be synthesized via a palladium-catalyzed, light-mediated decarboxylative acylation of O-methyl ketoximes with α-keto acids. researchgate.net

Iron and ruthenium complexes also catalyze important transformations involving benzophenone derivatives. Iron-catalyzed Sonogashira coupling of aryl halides with alkynes provides a pathway to relevant precursors. beilstein-journals.org Moreover, ruthenium-based catalysts have proven highly effective for the selective hydrogenation of benzophenones to their corresponding benzhydrols under mild conditions. acs.org The use of a chiral ruthenium complex can facilitate the asymmetric hydrogenation of prochiral benzophenones, yielding chiral diarylmethanols with high enantiomeric excess. acs.org

Table 1: Examples of Catalytic Transformations Involving Benzophenone Scaffolds

| Transformation Type | Catalyst System | Reaction Description | Key Feature | Source(s) |

|---|---|---|---|---|

| Organocatalytic Cycloaddition | Amine-based organocatalyst | [3 + 3] and [4 + 2] cycloadditions to form 2-hydroxybenzophenones. | Eco-friendly synthesis in a green solvent. | rsc.org |

| Metal-Catalyzed Hydrogenation | trans-RuCl₂[P(C₆H₄-4-CH₃)₃]₂(NH₂CH₂CH₂NH₂) | Selective hydrogenation of benzophenones to benzhydrols. | High efficiency with substrate/catalyst ratio up to 20,000. | acs.org |

| Metal-Catalyzed Cross-Coupling | Palladium catalyst with 4CzIPN co-catalyst | Decarboxylative acylation to form non-symmetric benzophenones. | Visible-light mediated reaction. | researchgate.net |

| Asymmetric Organocatalysis | Chiral Brønsted Acid | Atroposelective amination of biaryls. | Excellent enantioselectivities for axially chiral products. | beilstein-journals.org |

Radical Initiation Systems and Sustainable Synthesis

The photochemical properties of the benzophenone core are central to its application in radical initiation systems, particularly for photopolymerization. nih.gov this compound and its derivatives can act as Type II photoinitiators. rsc.orgmdpi.com Upon absorption of UV or visible light, the benzophenone moiety is promoted to an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, such as an amine co-initiator or the solvent, to generate a ketyl radical and an initiating radical species. acs.org This process initiates a free-radical chain reaction, leading to polymerization. rsc.orgmdpi.com

Research has focused on designing novel benzophenone-based photoinitiators that absorb light at longer wavelengths, enabling the use of safer, low-energy light sources like visible light LEDs. rsc.orgmdpi.com By incorporating electron-donating groups such as triphenylamine (B166846) or carbazole (B46965) into the benzophenone structure, the absorption maxima can be red-shifted, and molar extinction coefficients can be enhanced. rsc.org These multifunctional photoinitiators can exhibit high initiation abilities for both free-radical polymerization of acrylates and cationic polymerization of epoxides under mild conditions. rsc.org

The use of benzophenone derivatives as photoinitiators aligns with the principles of sustainable synthesis. These reactions are often highly efficient, proceed under ambient conditions, and can be triggered by low-energy visible light, reducing the energy consumption and environmental impact associated with traditional polymerization methods. rsc.orgresearchgate.net For instance, benzophenone can serve as an inexpensive organophotocatalyst to promote carbon-sulfur bond formation through the reaction of thiols and olefins under visible-light irradiation, yielding anti-Markovnikov adducts. researchgate.net This approach avoids the need for metal catalysts. researchgate.net

Supramolecular chemistry offers another avenue for sustainable applications. Benzophenone-functionalized dipeptides have been designed to self-assemble into gel noodles, which act as localized, structural templates for polymerization. chemrxiv.orgacs.org Irradiation of these supramolecular photoinitiators initiates polymerization only within the desired, spatially-resolved area, offering a bottom-up approach to fabricating structured polymeric materials. chemrxiv.orgacs.org

Table 2: Benzophenone Derivatives as Radical Photoinitiators

| Photoinitiator System | Light Source | Polymerization Type | Mechanism Highlight | Source(s) |

|---|---|---|---|---|

| Benzophenone-triphenylamine derivatives | LED@405 nm | Free-radical (acrylates) and cationic (epoxides) | Enhanced hydrogen abstraction ability compared to commercial initiators. | rsc.org |

| Donor–benzophenone–donor structures | UV Lamp | Free-radical (TMPTMA) | Superior polymerization rate compared to BP/TEA and EMK/TEA systems. | mdpi.com |

| Benzophenone | Visible Light | Radical thiol-ene reactions | Acts as an inexpensive organophotocatalyst for C-S bond formation. | researchgate.net |

| Benzophenone-functionalized dipeptides | UV Light | Spatially-resolved polymerization (acrylates) | Supramolecular self-assembly localizes the photoinitiator. | chemrxiv.orgacs.org |

Future Research Directions and Uncharted Territories

Development of Novel Synthetic Methodologies for Halogenated Diaryl Ketones

The synthesis of unsymmetrical diaryl ketones, such as (4-Chlorophenyl)(3-fluorophenyl)methanone, has traditionally relied on methods like Friedel-Crafts acylation, which can have limitations regarding substrate scope and regioselectivity. Future research is poised to focus on more efficient, versatile, and safer catalytic methods.

A primary area of development is the advancement of palladium-catalyzed carbonylative cross-coupling reactions. researchgate.net These reactions offer a powerful route to diaryl ketones by combining aryl halides or their equivalents with a carbon monoxide (CO) source and another aryl partner. researchgate.net A significant hurdle has been the handling of toxic, gaseous carbon monoxide. researchgate.net Future methodologies will likely center on the use of CO-releasing molecules (CORMs) or CO surrogates, which offer safer and more practical alternatives to gaseous CO. researchgate.net Molecules like benzene-1,3,5-triyl triformate (TFBen) have already been shown to be effective CO sources for the synthesis of various diaryl ketones. researchgate.net Research into novel catalytic systems, perhaps utilizing more earth-abundant metals or advanced ligands, will be crucial for improving reaction efficiency, functional group tolerance, and sustainability. researcher.life

Another promising direction is the catalytic oxidation of diaryl-substituted secondary halides using water as the oxidant, a process that liberates hydrogen gas. Recent studies have shown that specific ruthenium catalysts can smoothly convert diaryl-substituted benzylic secondary halides into the corresponding diaryl ketones in nearly quantitative yields. acs.org Applying and optimizing such green methodologies for precursors of this compound could provide a highly atom-economical synthetic route.

Table 1: Comparison of Modern Carbonylative Coupling Methodologies

| Methodology | CO Source | Catalyst System (Example) | Key Advantages | Research Focus |

| Gas-Phase Carbonylation | CO Gas (balloon/pressure) | Pd(PPh₃)₄ / Rb₂CO₃ | High reactivity, established method | Improving safety, lowering CO pressure requirements |

| CORM-Based Carbonylation | Benzene-1,3,5-triyl triformate (TFBen) | Pd/g-C₃N₄ (heterogeneous) | Avoids handling toxic CO gas, easier setup | Developing more efficient CORMs, recyclable catalysts researchgate.net |

| Difluorocarbene Transfer | BrCF₂CO₂Et | Palladium with N,N,N-tridentate ligand | Uses a safe and effective carbonyl surrogate | Expanding substrate scope, understanding mechanism researcher.life |

Advanced Spectroscopic Techniques for Dynamic Studies of this compound

The photophysical and photochemical behavior of diaryl ketones is central to many of their applications. While standard spectroscopic methods like UV-Vis and IR provide static structural information, the future lies in time-resolved techniques that can capture molecular dynamics on ultrafast timescales. wikipedia.orgfiveable.me

Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful pump-probe technique for studying events occurring on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nd.edursc.org In a hypothetical experiment, a femtosecond UV "pump" pulse would excite this compound to an electronic excited state. A time-delayed "probe" pulse, often a white-light continuum, then measures the absorption spectrum of the transient excited species. youtube.com By varying the delay between the pump and probe, one can track the formation and decay of singlet and triplet excited states, intersystem crossing rates, and energy transfer pathways. nd.eduacs.org This would be invaluable for understanding how the specific halogen substituents influence the excited-state lifetime and reactivity, which is critical for applications in photochemistry and materials science.

Two-dimensional infrared (2D IR) spectroscopy offers another frontier. wikipedia.orgwisc.edu This technique correlates vibrational modes within a molecule, revealing couplings between them and tracking their changes with femtosecond time resolution. wikipedia.org For this compound, a 2D IR experiment could monitor the carbonyl (C=O) stretch and its coupling to the vibrations of the chloro- and fluoro-substituted rings. This can provide detailed insights into how electronic excitation affects the molecule's structure, conformation, and interactions with its local environment (e.g., a solvent or a biological binding pocket). wisc.edu

Integrated Computational-Experimental Approaches for Structure-Reactivity Correlations

The synergy between computational modeling and experimental work provides a powerful paradigm for accelerating discovery. For this compound, integrated approaches are essential for building predictive models of its behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, capable of predicting a wide range of molecular properties with high accuracy. nih.govimperial.ac.uk Future research will involve using DFT to calculate the ground-state geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic transition energies (for comparison with UV-Vis spectra) of the title compound. nih.govyoutube.com Discrepancies and correlations between the calculated and experimental data can lead to a more refined understanding of its electronic structure and the influence of the halogen atoms. nih.govwhiterose.ac.uk

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies represent a key uncharted territory. QSAR models use statistical methods to correlate variations in chemical structure with changes in a specific property, such as biological activity or toxicity. mdpi.comaimspress.com A future research program could involve synthesizing a library of analogues of this compound with different halogenation patterns and measuring their activity in a specific assay (e.g., enzyme inhibition). By calculating various molecular descriptors (e.g., electrostatic potential, orbital energies, steric parameters) using DFT, a QSAR model could be built to predict the activity of new, unsynthesized analogues. mdpi.comresearchgate.net This approach would streamline the discovery of compounds with enhanced or optimized properties.

Table 2: Synergy in Computational and Experimental Data

| Property | Computational Method (Example) | Predicted Data | Experimental Technique | Measured Data |

| Vibrational Modes | DFT (B3LYP/6-31G) | Carbonyl stretch: ~1670-1690 cm⁻¹ | FT-IR Spectroscopy | C=O absorption peak openstax.orgorgchemboulder.com |

| Electronic Transitions | TD-DFT | π → π and n → π* transition energies | UV-Vis Spectroscopy | λₘₐₓ values mdpi.com |

| Molecular Geometry | DFT Optimization | Bond lengths, dihedral angles | X-ray Crystallography | Crystal structure data |

| Biological Activity | 3D-QSAR Modeling | Predicted IC₅₀ values | In vitro Assays | Measured IC₅₀ values researchgate.netacs.org |

Expansion of Biological and Material Science Applications for this compound Analogues

The benzophenone (B1666685) scaffold is a "privileged structure" in medicinal chemistry and material science, known for a wide range of activities. nih.govresearchgate.netnumberanalytics.com The specific halogenation pattern of this compound provides a unique starting point for exploring new applications.

In the biological realm, halogenated compounds often exhibit enhanced activity due to increased lipophilicity and the ability to form halogen bonds. mdpi.com Analogues of the title compound could be investigated for a variety of therapeutic targets. Benzophenones have shown promise as antifungal, antimicrobial, antioxidant, and antiviral agents. nih.gov For instance, some benzophenone derivatives are potent inhibitors of enzymes like α-glucosidase, a target for diabetes treatment. nih.govbjmu.edu.cn A research direction would be to screen this compound and its analogues against a panel of clinically relevant enzymes and receptors. Studies on other chlorinated benzophenones have shown they can act as endocrine disruptors by interacting with the androgen receptor, highlighting the importance of exploring such interactions. acs.org

In material science, the photophysical properties of diaryl ketones are paramount. nih.gov The benzophenone core is a classic photoinitiator, and its derivatives are explored for use in advanced materials. researchgate.net A particularly exciting frontier is in the field of Organic Light-Emitting Diodes (OLEDs). Specifically designed benzophenone derivatives have been investigated as emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). acs.org The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. The chlorine and fluorine atoms on this compound will modulate these energy levels. Future research could focus on synthesizing analogues and measuring their photophysical properties to assess their potential as TADF emitters for next-generation displays and lighting.

Q & A

Q. How can synergistic effects with existing therapeutics be evaluated?

- Methodological Answer :

- Combination Index (CI) : Chou-Talalay method using CompuSyn software. For example, combine with metformin (antidiabetic) in 1:1–1:5 ratios.

- Mechanistic Studies : Western blotting (e.g., AMPK activation) or ROS assays to identify pathways.

- Synergy (CI < 1) suggests enhanced efficacy at lower doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.